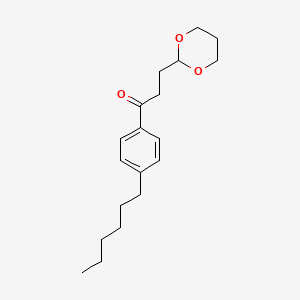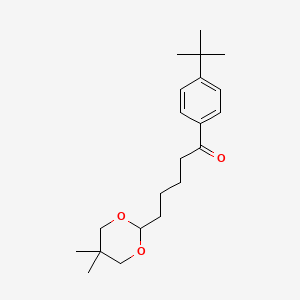
6-(2-Fluorophenyl)pyridine-2-carboxylic acid
Vue d'ensemble
Description
6-(2-Fluorophenyl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C12H8FNO2 . It is a derivative of pyridine-2-carboxylic acid, which is an endogenous metabolite of L-tryptophan and has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects .
Synthesis Analysis
The synthesis of compounds related to 6-(2-Fluorophenyl)pyridine-2-carboxylic acid, such as pyrazolo[3,4-b]quinolinones, has been achieved using pyridine-2-carboxylic acid as a catalyst . The reaction involves aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, producing pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .Molecular Structure Analysis
The molecular structure of 6-(2-Fluorophenyl)pyridine-2-carboxylic acid is characterized by a pyridine ring attached to a carboxylic acid group and a fluorophenyl group . The presence of the fluorine atom introduces electronegativity, which can influence the compound’s reactivity.Chemical Reactions Analysis
The compound is involved in multi-component reactions, such as the synthesis of pyrazolo[3,4-b]quinolinones . The reaction proceeds through a carbocation intermediate, influenced by the electronic effect of various substituents in aromatic rings .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 217.20 g/mol . The melting point and other physical properties are not specified in the available literature.Applications De Recherche Scientifique
Herbicidal Activity
Picolinic acid derivatives have been studied for their herbicidal properties. Compounds like 6-aryl-2-picolinates have shown excellent herbicidal activities . It is possible that “6-(2-Fluorophenyl)picolinic acid” could serve as a precursor or active ingredient in novel herbicide formulations.
Anticancer Research
Research has explored the anticancer activities of picolinic acid complexes . While specific studies on “6-(2-Fluorophenyl)picolinic acid” were not found, its structural similarity to other picolinic acids suggests potential use in synthesizing anticancer agents.
Chemical Synthesis
The compound’s availability for purchase indicates its use in chemical synthesis, possibly as an intermediate or precursor for various organic reactions .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(2-fluorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-9-5-2-1-4-8(9)10-6-3-7-11(14-10)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGRLKMTVDWDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647064 | |
| Record name | 6-(2-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluorophenyl)pyridine-2-carboxylic acid | |
CAS RN |
887982-35-6 | |
| Record name | 6-(2-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














